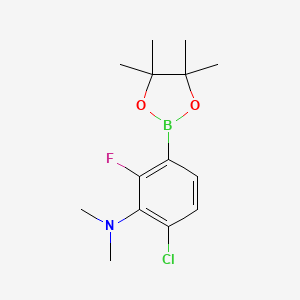
4-Bromoquinoline-3,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromchinolin-3,7-dicarbonsäure ist eine chemische Verbindung mit der Summenformel C11H6BrNO4 und einem Molekulargewicht von 296,07 g/mol Es ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Bromchinolin-3,7-dicarbonsäure kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Bromierung von Chinolinderivaten. Beispielsweise kann 4-Bromchinolin durch Erhitzen von 4-Hydroxychinolin mit Phosphorpentabromid oder durch Diazotierung von 4-Aminochinolin synthetisiert werden . Das erhaltene 4-Bromchinolin kann dann weiter funktionalisiert werden, um Carbonsäuregruppen an den Positionen 3 und 7 einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 4-Bromchinolin-3,7-dicarbonsäure umfassen typischerweise großtechnische Bromierungs- und Carboxylierungsreaktionen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Bromchinolin-3,7-dicarbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand des Stickstoffs und der Kohlenstoffatome im Chinolinring ändert.
Kupplungsreaktionen: Sie kann Kupplungsreaktionen mit anderen aromatischen Verbindungen eingehen, die durch Katalysatoren wie Palladium erleichtert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Nukleophile: Für Substitutionsreaktionen werden Nukleophile wie Amine oder Thiole verwendet.
Oxidationsmittel: Mittel wie Kaliumpermanganat oder Wasserstoffperoxid werden für Oxidationsreaktionen verwendet.
Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.
Katalysatoren: Palladium- oder Kupferkatalysatoren werden häufig in Kupplungsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene funktionalisierte Chinolinderivate liefern, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromoquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromchinolin-3,7-dicarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter organische Halbleiter und Leuchtdioden.
Biologische Forschung: Es dient als Sonde in biochemischen Assays, um die Enzymaktivität und Proteininteraktionen zu untersuchen.
Industrielle Chemie: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Bromchinolin-3,7-dicarbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Bromatom und die Carbonsäuregruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch ihre Aktivität und Funktion beeinflusst werden. Die Verbindung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen in biologischen Systemen führt .
Wirkmechanismus
The mechanism of action of 4-Bromoquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Bromchinolin-3-carbonsäure: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen und Positionen.
Fluorierte Chinoline: Diese Verbindungen haben Fluoratome anstelle von Brom, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
Einzigartigkeit
4-Bromchinolin-3,7-dicarbonsäure ist einzigartig aufgrund der spezifischen Positionierung des Bromatoms und der Carbonsäuregruppen, die unterschiedliche Reaktivität und Bindungseigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Eigenschaften
Molekularformel |
C11H6BrNO4 |
|---|---|
Molekulargewicht |
296.07 g/mol |
IUPAC-Name |
4-bromoquinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-9-6-2-1-5(10(14)15)3-8(6)13-4-7(9)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
CWSKGWWAGQWRTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1C(=O)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)








![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)
